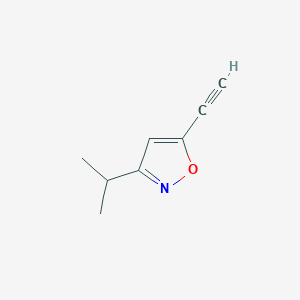

5-Ethynyl-3-propan-2-yl-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-3-propan-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-4-7-5-8(6(2)3)9-10-7/h1,5-6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHHXQPXFKAYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Ethynyl 3 Propan 2 Yl 1,2 Oxazole

Reactivity Profile of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring, also known as isoxazole (B147169), is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. nih.gov Its aromaticity is less pronounced than that of benzene (B151609), rendering it susceptible to a variety of reactions, including ring-opening and cycloadditions, in addition to substitution reactions. clockss.org The reactivity of the 1,2-oxazole ring in 5-ethynyl-3-propan-2-yl-1,2-oxazole is influenced by the electronic properties of its substituents.

Generally, the 1,2-oxazole ring is relatively stable but can undergo cleavage under certain conditions, such as reduction or oxidation. pharmaguideline.comrsc.org For instance, catalytic hydrogenation can lead to the scission of the weak N-O bond, resulting in the formation of acyclic compounds. The presence of heteroatoms makes the ring positions electronically distinct. Nucleophilic attack is generally disfavored but, if it occurs, is directed towards the carbon atoms, particularly C3 and C5, depending on the substitution pattern. In contrast, electrophilic substitution on the 1,2-oxazole ring is not common due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards electrophilic attack. quizlet.comchemicalbook.com

The 1,2-oxazole moiety can also participate in cycloaddition reactions, although this is less common than for its 1,3-oxazole isomer. researchgate.net The specific reactivity of the 1,2-oxazole ring in the title compound will be modulated by the electron-donating propan-2-yl group at C3 and the electron-withdrawing ethynyl (B1212043) group at C5.

Reactions Involving the Ethynyl Group

The terminal ethynyl group at the C5 position is a highly versatile functional group that serves as a key reactive site in this compound. Its reactivity is characterized by addition reactions across the triple bond and the acidity of the terminal proton.

The terminal alkyne functionality makes this compound an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgcapes.gov.br The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst, leading to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.govnih.gov

The reaction of this compound with an organic azide (R-N₃) under CuAAC conditions would yield a 1-(R)-4-(3-propan-2-yl-1,2-oxazol-5-yl)-1,2,3-triazole. This transformation is highly efficient and tolerates a wide variety of functional groups on the azide partner, making it a powerful tool for molecular construction and bioconjugation. nih.gov The copper(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate. wikipedia.org

It is important to distinguish the catalyzed reaction from the thermal Huisgen cycloaddition, which requires higher temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov Strained alkynes can also undergo cycloaddition with azides without a catalyst. rsc.org

Table 1: Overview of CuAAC Reaction

| Feature | Description |

|---|---|

| Reactants | This compound, Organic Azide (R-N₃) |

| Catalyst | Copper(I) species (e.g., from CuI, or in situ from CuSO₄/Sodium Ascorbate) |

| Product | 1-(R)-4-(3-propan-2-yl-1,2-oxazol-5-yl)-1,2,3-triazole |

| Regioselectivity | Exclusively 1,4-disubstituted triazole |

| Reaction Type | [3+2] Cycloaddition |

The carbon-carbon triple bond of the ethynyl group is electron-rich and can undergo addition reactions with various nucleophiles. clockss.org These reactions typically require activation of the alkyne or the nucleophile. In the context of this compound, the ethynyl group is attached to a heterocyclic ring, which can influence its reactivity.

Nucleophilic addition to alkynes can proceed through various mechanisms. For instance, the addition of alcohols or amines can be catalyzed by bases or transition metals. The regioselectivity of the addition is governed by the electronic nature of the substituents and the reaction conditions. In the case of terminal alkynes, the addition can follow either a Markovnikov or anti-Markovnikov pattern, leading to the formation of enol ethers, enamines, or ketones after tautomerization. libretexts.org For example, the hydration of a terminal alkyne, typically catalyzed by mercury salts, yields a methyl ketone via an enol intermediate. libretexts.org

The ethynyl group is also susceptible to radical reactions. The ethynyl radical (C₂H) itself is a key intermediate in various chemical environments, known for its propensity to undergo hydrogen-atom abstraction. acs.orgnih.gov In the context of this compound, radical initiators can trigger addition reactions across the triple bond, leading to polymerization or the formation of functionalized alkenes.

One of the significant radical-mediated processes is cycloaddition polymerization. acs.org Alkynes can undergo [2+2+2] cycloaddition reactions, often catalyzed by transition metals like cobalt, to form substituted benzene rings. acs.org If a molecule contains both an alkyne and a diyne functionality, this can lead to the formation of linear polymers in a chain-growth manner. While this compound is a monomer with a single alkyne, it could potentially be co-polymerized with diynes. Furthermore, radical [3+2] annulation of alkynes is a known method for synthesizing five-membered rings. nih.gov

Table 2: Potential Radical Reactions of the Ethynyl Group

| Reaction Type | Description | Potential Product |

|---|---|---|

| Radical Addition | Addition of a radical species (R•) across the triple bond. | Functionalized vinyl-oxazole derivative. |

| Hydrogen Abstraction | Abstraction of the terminal acetylenic hydrogen by a radical. | An oxazolyl-ethynyl radical. taylorandfrancis.comnih.gov |

| Cycloaddition Polymerization | Co-polymerization with diynes via transition metal-catalyzed [2+2+2] cycloaddition. acs.org | Polymer with pendant oxazole (B20620) rings. |

Transformations of the Propan-2-yl Substituent and its Influence on Ring Reactivity

The propan-2-yl (isopropyl) group at the C3 position of the 1,2-oxazole ring is generally considered to be chemically robust. Direct transformations of the isopropyl group itself, such as oxidation, would require harsh conditions that would likely degrade the heterocyclic ring.

The primary role of the propan-2-yl group is to influence the reactivity of the 1,2-oxazole ring through electronic and steric effects. As an alkyl group, it acts as a weak electron-donating group through an inductive effect. This can slightly increase the electron density of the oxazole ring, potentially modulating its susceptibility to electrophilic or nucleophilic attack, although such reactions are not common for the 1,2-oxazole core. numberanalytics.com

Sterically, the bulky nature of the propan-2-yl group can hinder the approach of reagents to the adjacent C4 position of the oxazole ring. This steric hindrance can be a critical factor in controlling the regioselectivity of reactions involving the heterocycle. nih.gov For instance, in any potential functionalization at C4, the isopropyl group would likely direct incoming groups away from its vicinity.

Regioselective Functionalization and Strategies for Selective Derivatization

Achieving regioselective functionalization of this compound requires careful consideration of the different reactive sites within the molecule. The primary sites for chemical modification are the terminal alkyne, the oxazole ring, and potentially the propan-2-yl group, although the latter is the least reactive.

The most predictable and selective transformations are those involving the ethynyl group. The CuAAC reaction, for example, offers a highly regioselective method to functionalize the terminal alkyne without affecting the rest of the molecule. nih.gov Similarly, other alkyne-specific reactions, such as Sonogashira coupling or other metal-catalyzed cross-coupling reactions, could be employed to extend the carbon chain at the C5 position.

Functionalization of the 1,2-oxazole ring itself is more challenging. Direct electrophilic substitution is difficult. chemicalbook.com However, metallation of the oxazole ring followed by quenching with an electrophile is a viable strategy for introducing substituents. acs.org The regioselectivity of such a metallation would be influenced by the existing substituents. The acidic proton at C4 (if present) or C5 could potentially be removed by a strong base. However, in this molecule, the C5 position is substituted. Therefore, any metallation on the ring would likely target the C4 position. The directing effects of the substituents and the choice of base would be crucial in controlling the outcome. nih.govthieme-connect.de

A strategic approach to derivatization would involve prioritizing the more facile reactions of the ethynyl group first. Subsequent modifications to the oxazole ring could then be explored, potentially requiring protecting group strategies to mask the reactivity of the triazole or other functionalities introduced at the ethynyl terminus. The interplay between the electronic nature of the substituents and steric hindrance will ultimately govern the regiochemical outcome of any attempted derivatization. nih.gov

Stability and Ring-Opening Pathways of the 1,2-Oxazole Core under Reaction Conditions

The 1,2-oxazole (isoxazole) ring, the core heterocyclic system of this compound, is an aromatic structure. However, it possesses inherent structural features, most notably a labile Nitrogen-Oxygen (N-O) bond, that render it susceptible to cleavage under various reaction conditions. wikipedia.org This susceptibility can lead to a range of molecular rearrangements and ring-opening transformations, which are critical considerations in the synthetic application and handling of this compound. The stability of the ring is influenced by thermal, photochemical, and chemical (acidic or basic) environments.

The sensitivity of related oxazole rings to reaction conditions necessitates the development of mild and tolerant synthetic approaches to manage potential side reactions and instability. chemrxiv.orgchemrxiv.org While many synthetic strategies for oxazoles are robust, the complexity and sensitivity of some derivatives require carefully controlled and mild conditions to preserve the heterocyclic core. researchgate.net

Photochemical Pathways

One of the most well-documented transformation pathways for the isoxazole ring involves photolysis. wikipedia.org Upon exposure to ultraviolet (UV) irradiation, the weak N-O bond is prone to homolytic cleavage. This process typically generates a transient azirine intermediate. This highly strained three-membered ring can then undergo further reactions, such as rearranging to a more stable 1,3-oxazole isomer or reacting with available nucleophiles in the reaction medium. wikipedia.org Theoretical studies on related heterocyclic systems like 1,2,4-oxadiazoles also point to photochemical isomerization as a significant reaction pathway, proceeding through various complex mechanisms. rsc.orgresearchgate.netnih.gov

Base-Catalyzed Ring-Opening

The 1,2-oxazole ring can be susceptible to cleavage under basic conditions. In related 1,3-oxazole systems, deprotonation, often at a carbon atom adjacent to the oxygen, can trigger a ring-opening cascade to form an isonitrile species. slideshare.netwikipedia.org While the specific mechanism for this compound is not extensively detailed, the general principle of base-induced ring cleavage is a known characteristic of oxazole and isoxazole chemistry. The presence of the acidic ethynyl proton also introduces a potential site for base interaction, although deprotonation leading to ring-opening typically occurs on the heterocyclic core itself. The use of strong bases, particularly organolithium reagents, in reactions involving oxazoles can sometimes be complicated by this ring-opening side reaction. nih.gov

Thermal Lability

The thermal stability of the 1,2-oxazole ring is also a key consideration. Heating can provide the necessary energy to induce cleavage of the N-O bond, leading to fragmentation or rearrangement reactions. The specific products of thermal decomposition can vary widely depending on the substitution pattern of the oxazole ring and the reaction conditions. For some substituted isoxazoles, thermal rearrangement can lead to the formation of various isomeric structures.

The research findings on the stability and reactivity of the 1,2-oxazole core are summarized in the table below.

| Condition | Pathway | Intermediate/Products | Research Findings |

| UV Irradiation | Photochemical Rearrangement | Cleavage of the N-O bond leading to an azirine intermediate, which can rearrange to a 1,3-oxazole or react with nucleophiles. wikipedia.org | The isoxazole ring tends to collapse under UV light due to the weak N-O bond, a phenomenon first reported in 1966. wikipedia.org |

| Strong Base | Base-Catalyzed Ring-Opening | Deprotonation of the oxazole ring can lead to the formation of an open-chain isonitrile intermediate. slideshare.netwikipedia.org | This pathway is well-documented for the related 1,3-oxazoles and is a known complication in reactions involving strong bases like LDA or organolithiums. slideshare.netnih.gov |

| Elevated Temperature | Thermal Decomposition/Rearrangement | Fragmentation or rearrangement into various isomeric structures. | The N-O bond is the most likely point of initial cleavage upon heating. |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethynyl 3 Propan 2 Yl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-ethynyl-3-propan-2-yl-1,2-oxazole, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a detailed picture of the molecule's structure.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The isopropyl group would exhibit a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The chemical shift of the methine proton would be further downfield due to the deshielding effect of the adjacent isoxazole (B147169) ring. The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, would appear as a singlet in a characteristic region of the spectrum. The proton on the isoxazole ring (H-4) would also present as a singlet.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Isopropyl CH | Downfield | Septet | ~7 |

| Isopropyl CH₃ | Upfield | Doublet | ~7 |

| Ethynyl CH | Mid-range | Singlet | N/A |

| Isoxazole H-4 | Downfield | Singlet | N/A |

This table represents expected values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbons of the isoxazole ring (C-3, C-4, and C-5) would resonate at characteristic downfield shifts. The sp-hybridized carbons of the ethynyl group would also have specific chemical shifts. The isopropyl group would show two signals, one for the methine carbon and another for the two equivalent methyl carbons.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Isoxazole C-3 | ~160-170 |

| Isoxazole C-5 | ~150-160 |

| Isoxazole C-4 | ~100-110 |

| Ethynyl C≡C | ~70-90 |

| Ethynyl C≡H | ~70-90 |

| Isopropyl CH | ~25-35 |

| Isopropyl CH₃ | ~20-25 |

This table represents expected values and may vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak between the isopropyl methine proton and the methyl protons would confirm their connectivity.

HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the isopropyl group to the isoxazole ring (correlation between the isopropyl methine proton and C-3 of the isoxazole) and the ethynyl group to the ring (correlation between the ethynyl proton and C-5 and C-4 of the isoxazole).

These 2D techniques provide an unambiguous assembly of the molecular puzzle, confirming the substitution pattern of the isoxazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₉NO), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated theoretical mass for the proposed formula, with a very small mass error (typically in the parts-per-million range) providing strong evidence for the correct molecular formula. For instance, related isoxazole derivatives have been characterized using HRMS to confirm their calculated molecular formulas. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C≡C and C-H bonds of the ethynyl group, the C=N and C=C bonds of the isoxazole ring, and the C-H bonds of the isopropyl group. nih.gov The analysis of the infrared spectrum of the parent isoxazole molecule provides a basis for understanding the vibrational modes of the ring system. au.dkresearchgate.net

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| C≡C-H stretch (ethynyl) | ~3300 |

| C≡C stretch (ethynyl) | ~2100 |

| C-H stretch (alkane) | ~2850-3000 |

| C=N stretch (isoxazole) | ~1600-1650 |

| C=C stretch (isoxazole) | ~1500-1600 |

Computational and Theoretical Investigations of 5 Ethynyl 3 Propan 2 Yl 1,2 Oxazole

Quantum Chemical Methodologies Applied to Oxazole (B20620) Derivatives

Quantum chemical methods are fundamental to the computational study of molecular systems. For oxazole derivatives, these methods can elucidate a range of properties from the ground-state geometry to the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. unimib.it It is particularly effective for predicting the geometric and electronic properties of organic molecules like oxazole derivatives. researchgate.netepstem.net DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311G(d,p), can determine optimized molecular geometries, including bond lengths and angles. researchgate.netdergipark.org.tr

In addition to geometry, DFT calculations provide insights into the electronic properties. This includes the distribution of electron density, which highlights the electron-rich and electron-deficient regions of the molecule. Such information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Geometric Parameters for 5-Ethynyl-3-propan-2-yl-1,2-oxazole (Illustrative)

| Parameter | Predicted Value |

| C=N bond length (oxazole) | ~1.35 Å |

| C-O bond length (oxazole) | ~1.37 Å |

| C≡C bond length (ethynyl) | ~1.20 Å |

| C-C-C bond angle (propan-2-yl) | ~112° |

Note: These are typical values for similar structures and would be precisely calculated for the specific molecule in a dedicated study.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, offer another avenue for studying molecular properties. researchgate.net While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results for properties such as interaction energies and detailed electronic structures. europa.eu For oxazole derivatives, ab initio calculations can be used to refine the understanding of their behavior, particularly in complex environments or reactions.

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule governs its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. researchgate.net

For this compound, the HOMO-LUMO gap would influence its susceptibility to participate in reactions. The ethynyl (B1212043) group, being electron-withdrawing, would likely affect the energy levels of the frontier orbitals. The magnitude of this energy gap can be correlated with the molecule's potential as a reactant in various chemical transformations. wuxiapptec.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Description | Predicted Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability bohrium.com |

| Ionization Potential (I) | ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | ≈ -ELUMO | Energy released when an electron is added |

The shape and spatial distribution (topology) of the HOMO and LUMO are crucial for understanding reaction mechanisms. The HOMO is typically located on the more electron-rich parts of a molecule, indicating sites susceptible to electrophilic attack. The LUMO, conversely, is found on electron-deficient regions, which are prone to nucleophilic attack. irjweb.com

In this compound, the HOMO would likely have significant contributions from the π-system of the oxazole ring and the ethynyl group. The LUMO would also be associated with these π-systems. The precise distribution of electron density across the molecule, including the nitrogen and oxygen heteroatoms and the isopropyl group, would further define its reactive sites. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the regions that are attractive to electrophiles (negative potential, typically colored red) and nucleophiles (positive potential, typically colored blue). researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring due to their high electronegativity, making them potential sites for electrophilic attack. researchgate.net The region around the ethynyl group's π-bond might also exhibit negative potential. Conversely, positive potential would be expected around the hydrogen atoms. This detailed mapping of the electrostatic landscape provides a clear prediction of how the molecule will interact with other charged or polar species. uni-muenchen.deresearchgate.net

Theoretical Prediction of Reaction Mechanisms and Pathways

No published research is available for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Analysis

No published research is available for this specific compound.

While general computational studies and QSAR analyses have been conducted on various other isoxazole (B147169) derivatives for a range of applications, these findings are not directly applicable to "this compound" and are thus excluded from this article to adhere to the specified scope.

Exploration of Advanced Applications and Future Research Directions

Strategic Use as Building Blocks in Complex Molecular Architectures

The bifunctional nature of 5-Ethynyl-3-propan-2-yl-1,2-oxazole, possessing both a nucleophilic/electrophilic isoxazole (B147169) ring and a highly reactive ethynyl (B1212043) group, makes it a prime candidate for constructing intricate molecular designs. chemrxiv.orgresearchgate.netrsc.org Ethynyl-substituted oxazoles and isoxazoles are recognized for their potential as versatile intermediates in drug development and for their ability to be incorporated into complex molecular architectures. chemrxiv.org The acetylene (B1199291) linker provides a rigid, linear geometry while allowing for rotational freedom, a crucial feature for applications like molecular machinery. chemrxiv.org

DNA-Encoded Library (DEL) technology has become a cornerstone in modern drug discovery, enabling the screening of billions of compounds against biological targets. chimia.chnih.govrsc.org The construction of these vast libraries relies on robust and high-fidelity chemical reactions that are compatible with the DNA barcode. The terminal alkyne of this compound is perfectly suited for such applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgnih.gov

This reaction's efficiency and specificity allow for the reliable coupling of the isoxazole scaffold to DNA tags or other building blocks appended with an azide (B81097) group. chemrxiv.orgrsc.org This methodology facilitates the creation of large, diverse libraries where the isoxazole moiety can serve as a core scaffold or a peripheral functional group, expanding the chemical space available for identifying novel bioactive compounds. chemrxiv.orgnih.gov The development of on-DNA reactions, such as the Sonogashira coupling, further enables the synthesis of complex heterocycles like indoles, demonstrating the feasibility of incorporating alkyne-bearing building blocks into DELs. acs.org

Supramolecular chemistry, which focuses on non-covalent interactions, has led to the development of sophisticated molecular machines. Ethynyl oxazoles have been identified as key components in the construction of molecular rotors. chemrxiv.org The linear and rigid nature of the ethynyl group acts as an ideal axle, while the isoxazole ring can function as part of the rotor or stator component. chemrxiv.orgchemrxiv.org

The synthesis of these nanostructures often takes advantage of the same click chemistry principles used in DELs, allowing for the precise assembly of multiple components. chemrxiv.org The resulting supramolecular structures can exhibit extremely fast rotational motion, which can be controlled by external stimuli. chemrxiv.org The incorporation of the this compound scaffold could lead to new families of molecular rotors with tailored properties, opening up unexplored areas in microscopic mechanics and biomimetic systems. chemrxiv.org

Potential for Advanced Materials Science Applications

The electronic properties and reactive potential of the ethynyl and isoxazole groups suggest significant promise for this compound in the field of materials science. chemrxiv.orgchemrxiv.org

The terminal alkyne functionality of this compound makes it a valuable monomer for polymerization reactions. The Sonogashira coupling reaction, for instance, can be employed to create alternating copolymers. mdpi.com This method allows for the synthesis of conjugated polymers where the isoxazole unit is linked with other aromatic or functional groups, such as fluorene. mdpi.com

The introduction of the ethynylene linker into polymer backbones can enhance planarity and influence the material's optical and electronic properties, such as the band gap. mdpi.com While specific polymers derived from this compound are not yet widely reported, the established synthesis of polymers containing ethynylene and various heterocyclic units provides a clear roadmap for future research in this area. mdpi.com The resulting poly(isoxazole-ethynylene) materials could exhibit novel thermal, optical, and electrochemical properties.

Heterocyclic compounds, particularly those with extended π-conjugation, are of great interest for their applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.govnih.gov Oxazole (B20620) derivatives have been shown to possess scintillating, photochromic, and fluorescence switching properties. chemrxiv.org The combination of an isoxazole ring with other aromatic systems can lead to materials with high quantum yields. researchgate.netnih.gov

For example, iridium(III) complexes incorporating 2-phenylbenzo[d]oxazole derivatives have been used as phosphorescent dopants in OLEDs, achieving high luminance and efficiency. nih.gov Similarly, 1,2,4-triazole (B32235) derivatives linked to aromatic systems exhibit strong luminescent properties. nih.gov By incorporating this compound into larger conjugated systems via its alkyne group, it is plausible to develop novel materials with tailored photophysical properties for applications in organic electronics. researchgate.netnih.gov

Emerging Synthetic Methodologies and Catalysis for this compound

The synthesis of substituted isoxazoles is a well-established field, with several modern methodologies being applicable to the preparation of this compound. A primary route involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. enamine.netnih.gov For the target compound, this would involve the reaction between the nitrile oxide generated from isobutyraldoxime and a protected form of acetylene. Metal-free cycloaddition methods have been developed that proceed with high regioselectivity and yield, even on a large scale. enamine.netnih.gov

Another powerful strategy for creating substituted oxazoles and isoxazoles is the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent to react with aldehydes. nih.govmdpi.comsemanticscholar.org While traditionally used for 5-substituted oxazoles, modifications and related cycloaddition strategies are central to modern heterocyclic synthesis. nih.govmdpi.com

Furthermore, the synthesis of ethynyl-substituted heterocycles often employs a Sonogashira coupling reaction between a halo-isoxazole precursor and a protected alkyne, followed by deprotection. chemrxiv.org The development of new catalysts, including copper, ruthenium, and nickel-based systems, continues to expand the toolkit for synthesizing triazoles and other heterocycles, with many of these catalytic principles being transferable to isoxazole synthesis. nih.govmdpi.combohrium.com These advancements promise more efficient, greener, and highly regioselective routes to compounds like this compound.

Interdisciplinary Research Avenues and Untapped Potential

The functional duality of this compound, with its stable heterocyclic core and reactive ethynyl group, makes it a versatile building block for creating novel and complex molecular structures. This adaptability is key to its potential in a variety of interdisciplinary fields.

Medicinal Chemistry and Chemical Biology: The 1,2-oxazole ring is a well-established scaffold in medicinal chemistry, valued for its role in a range of biologically active compounds. nih.govnih.govmdpi.com As this heterocyclic core is not naturally found in mammals, it represents a novel framework for designing new therapeutic agents. chemrxiv.org The terminal ethynyl group on this compound is particularly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific conjugation of the oxazole moiety to various biomolecules or synthetic scaffolds, such as peptides, proteins, or larger drug molecules. chemrxiv.orgchemrxiv.org This opens up possibilities for:

Drug Discovery: Creating libraries of novel compounds for screening against a wide array of biological targets. The isopropyl group at the 3-position can influence binding affinity and pharmacokinetic properties.

Prodrug Development: The ethynyl group can be used to link the oxazole to a carrier molecule, with the potential for controlled release in vivo. chemrxiv.org The metabolic activation of terminal alkynes can lead to the formation of reactive intermediates like oxirenes, which could be harnessed for targeted drug activity. chemrxiv.org

Materials Science and Nanotechnology: The rigid, linear geometry of the ethynyl group makes this compound an excellent candidate for the construction of advanced materials and molecular-scale devices. chemrxiv.org

Molecular Nanorotors: Ethynyl oxazoles have been identified as key components in the assembly of supramolecular nanorotors. chemrxiv.org These molecular machines, which can exhibit controlled rotational motion, have potential applications in nanofluidics, molecular computing, and the development of responsive materials. chemrxiv.org The acetylene linker provides the necessary rigidity and rotational freedom for the rotor's function. chemrxiv.org

Functional Polymers and Organic Frameworks: The ability of the ethynyl group to participate in polymerization and cross-linking reactions could be exploited to incorporate the 1,2-oxazole unit into novel polymers or metal-organic frameworks (MOFs). This could lead to materials with tailored electronic, optical, or gas-sorption properties.

| Research Field | Potential Application of this compound | Key Enabling Feature |

| Medicinal Chemistry | Development of novel drug candidates and prodrugs. chemrxiv.orgchemrxiv.org | 1,2-oxazole scaffold and "click" chemistry-ready ethynyl group. chemrxiv.org |

| Chemical Biology | Probes for in-vitro and in-vivo imaging and target identification. | Facile conjugation to biomolecules via the ethynyl group. |

| Materials Science | Creation of functional polymers and responsive materials. chemrxiv.org | Rigid ethynyl linker and stable heterocyclic core. |

| Nanotechnology | Component for supramolecular machines like nanorotors. chemrxiv.org | Rigidity, minimal steric hindrance, and rotational freedom of the ethynyl group. chemrxiv.org |

Addressing Challenges and Future Perspectives in 1,2-Oxazole Chemistry

While the potential applications of this compound are significant, several challenges inherent to 1,2-oxazole chemistry must be addressed to fully realize its utility. Future research will need to focus on overcoming these synthetic and practical hurdles.

Synthetic and Practical Challenges:

Ring Sensitivity: The oxazole ring, in general, can be sensitive to certain reaction conditions, particularly strong acids. chemrxiv.org This necessitates the development and use of mild and tolerant synthetic protocols to avoid degradation of the heterocyclic core during modification. chemrxiv.orgchemrxiv.org

Synthesis of Ethynyl-Substituted Oxazoles: The introduction of an ethynyl group onto an oxazole ring is not always straightforward. Methods like the Sonogashira coupling are often employed, but these require careful optimization of catalysts, ligands, and reaction conditions. chemrxiv.org The subsequent deprotection of silyl-protected acetylenes to yield the terminal alkyne can also be challenging, with the potential for low yields and side reactions. chemrxiv.org

Scalability and Cost-Effectiveness: The development of scalable and cost-effective synthesis methods is crucial for the broader application of specialized compounds like this compound. chemrxiv.org Multi-gram synthesis is often a significant hurdle that needs to be overcome for industrial or large-scale academic use. chemrxiv.org

Future Research Directions:

Optimization of Synthetic Protocols: A key area of future research will be the development of more robust, efficient, and scalable synthetic routes. This could involve exploring novel catalytic systems, such as those based on earth-abundant metals, or employing flow chemistry techniques to improve reaction control and safety. acs.org

Exploration of Structure-Activity Relationships (SAR): Systematic studies are needed to understand how modifications to the 3- and 5-positions of the 1,2-oxazole ring influence its biological activity and material properties. For this compound, research into how the isopropyl group affects target binding and pharmacokinetics will be essential for its development in medicinal chemistry.

Investigation of Reactivity and Metabolism: Further investigation into the reactivity of the ethynyl group in different chemical and biological environments is warranted. Understanding the metabolic fate of this compound, particularly the potential for in vivo activation, is critical for its safe and effective use as a prodrug or bioactive molecule. chemrxiv.org

Broadening Applications: Future work should aim to demonstrate the practical utility of this compound in the interdisciplinary areas identified. This includes the actual synthesis of nanorotors, the development of functional polymers, and the creation and testing of new drug conjugates.

| Challenge | Future Perspective / Research Direction |

| Sensitivity of the 1,2-oxazole ring to certain reaction conditions. chemrxiv.org | Development of milder, more tolerant synthetic methods and catalysts. chemrxiv.org |

| Difficulties in the synthesis and purification of ethynyl oxazoles. chemrxiv.org | Optimization of coupling and deprotection steps; exploration of flow chemistry. chemrxiv.orgacs.org |

| Scalability and cost-effectiveness of production. chemrxiv.org | Design of more efficient, high-yield synthetic routes suitable for larger scale production. chemrxiv.org |

| Limited understanding of specific structure-property relationships. | Systematic investigation of how substituents influence biological and material properties. |

| Unexplored potential in various interdisciplinary fields. | Practical demonstration of applications in nanotechnology, materials science, and as drug conjugates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.